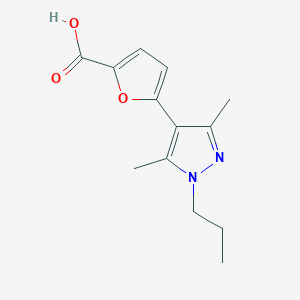
L-Proline, N-cyclopentylcarbonyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid proline and is commonly referred to as CPCM. This compound is known for its ability to act as a catalyst in various chemical reactions, making it a valuable tool in organic chemistry. In
Applications De Recherche Scientifique
L-Proline, N-cyclopentylcarbonyl-, methyl ester has a wide range of scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids. It is also used in the production of pharmaceuticals and other organic compounds. In addition, CPCM has been used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the formation of new chemical bonds in various reactions. It is also thought to stabilize transition states and lower the activation energy required for certain reactions to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of L-Proline, N-cyclopentylcarbonyl-, methyl ester. However, studies have shown that it is non-toxic and does not have any significant adverse effects on the body. It is also not metabolized by the body and is excreted unchanged.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using L-Proline, N-cyclopentylcarbonyl-, methyl ester in lab experiments is its ability to act as a catalyst in various chemical reactions. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be expensive to produce in large quantities. It also requires specific storage conditions to maintain its stability and purity.
Orientations Futures
There are several future directions for the use of L-Proline, N-cyclopentylcarbonyl-, methyl ester in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of CPCM in the production of new materials and in the development of new pharmaceuticals. Another area of interest is in the study of the mechanism of action of this compound, which could lead to the development of new catalysts and materials with improved properties.
Conclusion
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a valuable tool in scientific research, with a wide range of applications in organic chemistry, materials science, and pharmaceuticals. Its ability to act as a catalyst in various chemical reactions makes it a valuable tool for researchers. While there is still much to be learned about the mechanism of action and potential applications of this compound, it is clear that it has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves the reaction of proline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methanol to form the methyl ester. This synthesis method has been well established and is widely used in the production of CPCM.
Propriétés
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDRZJMUMESFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, N-cyclopentylcarbonyl-, methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)





![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
